molecular formula C8H12O B1295456 3-Methyl-6-hepten-1-yn-3-ol CAS No. 51193-99-8

3-Methyl-6-hepten-1-yn-3-ol

Cat. No. B1295456
CAS RN: 51193-99-8
M. Wt: 124.18 g/mol
InChI Key: PVJVUJJZSINIGV-UHFFFAOYSA-N
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Description

3-Methyl-6-hepten-1-yn-3-ol is a chemical compound with the molecular formula C8H12O . It has a molecular weight of 124.1803 .


Molecular Structure Analysis

The IUPAC Standard InChI for 3-Methyl-6-hepten-1-yn-3-ol is InChI=1S/C8H12O/c1-4-6-7-8(3,9)5-2/h2,4,9H,1,6-7H2,3H3 . This structure is available as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound is used in the catalytic condensation with ammonia, leading to the formation of various pyridine bases, such as 6-ethyl-2-picoline and 2,3,6-trimethylpyridine. This demonstrates its utility in synthesizing nitrogen-containing heterocycles (Vereshchagin & Kotlyarevskii, 1960).
  • In atmospheric chemistry, it is an important reaction product of biogenic emissions, undergoing photolysis and gas-phase reactions with radicals like OH, NO3, and O3, indicating its significance in environmental and atmospheric studies (Smith, Rigler, Kwok, & Atkinson, 1996).

Biological and Ecological Interactions

  • It serves as a metabolite in the biotransformation processes of certain compounds by organisms like Botrytis cinerea, revealing its role in biological transformations (Schwab et al., 1991).
  • In entomology, a variant of this compound, 6-methyl-5-hepten-2-one, is identified as a significant component in the mandibular gland secretions of certain Formica species, functioning as an alarm pheromone, thus highlighting its role in chemical communication among insects (Duffield, Brand, & Blum, 1977).

properties

IUPAC Name

3-methylhept-6-en-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-4-6-7-8(3,9)5-2/h2,4,9H,1,6-7H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJVUJJZSINIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-hepten-1-yn-3-ol

CAS RN

51193-99-8
Record name 3-Methyl-6-hepten-1-yn-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051193998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 51193-99-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
YJ Cha, EJ Jeong, D Yu - Korean Journal of Fisheries and Aquatic …, 2020 - koreascience.kr
Volatile compounds in fermented ascidians Halocynthia roretzi were analyzed to identify key flavor compounds using SPME/GC/MSD (solid phase microextraction/gas chromatography/…
Number of citations: 5 koreascience.kr
M Picquet, A Fernández, C Bruneau… - European Journal of …, 2000 - Wiley Online Library
A two‐step ruthenium(II) and acid‐catalysed one‐pot selective transformation of 2‐propyn‐1‐ols into α,β‐unsaturated aldehydes has been developed. The complex [(dppe)Ru(η 3 ‐CH …
T Yan-Ran, Z Ting, Y Han-Wen, LI Bin, P Cai-Yun… - Digital Chinese …, 2018 - Elsevier
Lonicerae flos, a widely used traditional Chinese medicine (TCM), has been used for several thousand years in China. As a famous traditional Chinese herbal medicine, it was used as …
Number of citations: 18 www.sciencedirect.com
YN Sum, D Yu, Y Zhang
Number of citations: 0

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